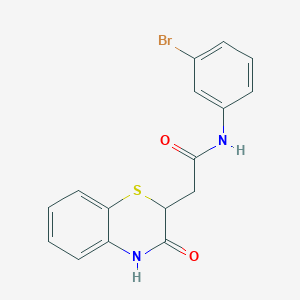

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as BPH-715, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPH-715 belongs to the class of benzothiazinones, which have been shown to possess a variety of biological activities.

Wissenschaftliche Forschungsanwendungen

Given the lack of direct information on the specified compound, it's important to approach the task by considering the broader context of scientific research applications for similar compounds, such as acetaminophen (paracetamol), and their mechanisms of action, metabolism, and environmental impact, while carefully excluding information related to drug use, dosage, and side effects as per your instructions. Below is a synthesis of relevant scientific research insights derived from the search results, formatted according to your requirements.

Paracetamol: Mechanisms of Action and Pharmacodynamics

Paracetamol, widely known for its analgesic and antipyretic properties, operates through several mechanisms, although its complete pharmacodynamics remain partially understood. Central nervous system effects play a pivotal role, with dosage and administration routes varying based on its intended use for pain or fever management. The compound's safe application is crucial, considering potential toxicity risks associated with specific clinical conditions and concurrent medication use. The production of N-acetyl-p-benzoquinone imine (NAPQI) during metabolism highlights a critical pathway leading to toxicity, emphasizing the need for optimized administration to avoid adverse effects (Marzuillo et al., 2014).

Environmental Impact and Removal Technologies

The presence of acetaminophen in natural water systems has prompted research into its environmental impact, toxicity, and removal strategies. Despite low concentration levels, the transformation into various intermediates under different environmental conditions poses significant challenges for detection, monitoring, and treatment. Advanced treatment technologies, including tertiary systems incorporating oxidation processes and membrane separation, have been explored to address the persistence and removal of toxic metabolites in water and wastewater treatment plants (Vo et al., 2019).

Molecular Pathogenesis and Treatment Options for Toxicity

Understanding the molecular pathogenesis of acetaminophen-induced liver injury (AILI) is crucial for developing effective treatment strategies. The mechanisms involved in AILI pathogenesis include hepatocyte necrosis, sterile inflammation, and liver regeneration. The formation of NAPQI protein adducts and subsequent mitochondrial oxidative stress are key factors contributing to hepatocyte necrosis. Identifying therapeutic targets within these pathways could enhance treatment options for patients suffering from AILI (Cai et al., 2022).

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXUFTKSCZTKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)

![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)

![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2587451.png)

![ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2587453.png)

![methyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2587456.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)